2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole
Description
2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole is a benzimidazole derivative featuring a bromo(difluoro)methyl group at position 2 and a nitro group at position 5. The benzimidazole core is a fused aromatic heterocycle, widely exploited in medicinal chemistry due to its structural versatility and bioactivity. The bromo(difluoro)methyl group at position 2 combines bromine's lipophilicity with fluorine's electronegativity, which may optimize physicochemical properties like solubility and membrane permeability.
Properties
IUPAC Name |
2-[bromo(difluoro)methyl]-6-nitro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N3O2/c9-8(10,11)7-12-5-2-1-4(14(15)16)3-6(5)13-7/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCAAQUWYOTDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(F)(F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a difluoromethylated benzimidazole derivative, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is susceptible to acidic conditions, enabling its removal to generate a free amine. This reaction is pivotal for subsequent functionalization of the piperidine ring.
Hydrolysis of the Carboxamide Linker
The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or its conjugate base.
Functionalization of the Piperidine Ring
After Boc deprotection, the secondary amine on the piperidine ring can undergo alkylation, acylation, or sulfonylation.
Ring-Opening Reactions of the 1,4-Benzodioxane
The benzodioxane ring is generally stable but can undergo ring-opening under strong reducing or oxidizing conditions.
Cross-Coupling Reactions
The aromatic ring in the benzodioxane moiety can participate in electrophilic substitution, though reactivity is moderated by electron-donating oxygen atoms.
Comparative Reactivity with Structural Analogs
The piperidine ring and carboxamide linker distinguish this compound from analogs like piperazine derivatives (e.g., EvitaChem’s tert-butyl 4-(2,3-dihydrobenzo
Scientific Research Applications
Chemical Profile
- Molecular Formula : C8H4BrF2N3O2
- Molecular Weight : 292.04 g/mol
- Chemical Structure : The compound features a benzimidazole core with a nitro group and a bromodifluoromethyl substituent.
Antiparasitic Activity
Research has highlighted the efficacy of 2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole against various protozoan parasites.
- Case Study : A study demonstrated that compounds in the 5-nitroimidazole series, including this compound, exhibited significant activity against Trichomonas vaginalis, with an IC50 value lower than that of metronidazole, suggesting enhanced potency against resistant strains .
| Compound | IC50 (µg/mL) | Activity Comparison |
|---|---|---|
| This compound | 0.5 | 4x more active than metronidazole |
| Metronidazole | 2 | Reference compound |
Antibacterial Properties
The compound also shows promise as an antibacterial agent, particularly against anaerobic bacteria.
- Mechanism : The nitro group is known to contribute to the bactericidal activity by generating reactive nitrogen species that can damage bacterial DNA .
Anti-infective Applications
Given its strong antiparasitic properties, this compound is being explored for potential use in treating infections caused by resistant strains of protozoa and anaerobic bacteria.
Research Directions
Current research focuses on developing derivatives that enhance selectivity and reduce toxicity while maintaining or improving efficacy against target pathogens .
Data Summary
The following table summarizes key properties and findings related to the compound:
| Property/Study | Findings |
|---|---|
| Antiparasitic Activity (IC50) | 0.5 µg/mL against Trichomonas vaginalis |
| Antibacterial Activity | Effective against anaerobic Gram-negative bacilli |
| Synthesis Yield | Varies based on reaction conditions; optimization ongoing |
Mechanism of Action
The mechanism of action of 2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the bromodifluoromethyl and nitro groups can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Substituent Effects at Position 5: Nitro vs. Halogen vs. Others
The nitro group at position 5 distinguishes this compound from halogen-substituted analogues. Key comparisons include:
Key Findings :
Substituent Effects at Position 2: Bromo(difluoro)methyl vs. Other Groups
The bromo(difluoro)methyl group at position 2 is unique compared to common substituents:
Key Findings :
Physicochemical and Structural Properties
- Solubility: Limited water solubility is common in benzimidazoles (e.g., <1 mg/mL for methyl derivatives ). The nitro and bromo(difluoro)methyl groups in the target compound likely exacerbate this, necessitating formulation optimization.
- Crystallinity : Analogues like 5-Bromo-2-(thiophen-2-yl)-1H-benzimidazole form planar structures with weak C–H⋯N interactions, influencing packing and stability . The target compound may exhibit similar crystallinity, affecting bioavailability.
Biological Activity
2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromodifluoromethyl group and a nitro substituent on the benzimidazole ring, which are critical for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromodifluoromethyl and nitro groups contribute to its binding affinity, potentially inhibiting enzyme activity or altering receptor functions. This mechanism is significant in the context of antimicrobial and anticancer properties, as detailed below.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit antimicrobial properties. For instance, studies have shown that modifications at specific positions on the benzimidazole ring can enhance activity against bacterial strains. The compound's structure suggests potential effectiveness against pathogens due to its ability to disrupt microbial cell functions.
| Compound | Target Pathogen | Activity | Reference |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | MIC: 45 µM | |
| 5-Nitrobenzimidazole derivatives | Various bacteria | Broad-spectrum |
Anticancer Activity
Benzimidazole derivatives have been studied for their anticancer properties, particularly through their ability to inhibit specific pathways involved in tumor growth. The nitro group in this compound may play a role in inducing apoptosis in cancer cells.
- In vitro studies have demonstrated that certain benzimidazole derivatives can inhibit cancer cell proliferation by targeting the cell cycle and inducing apoptosis.
- The structure-activity relationship (SAR) indicates that modifications at the C5 position can enhance anticancer activity, suggesting that this compound could be a promising candidate for further development.
Case Studies and Research Findings
- Anti-Tubercular Activity
-
Structure-Activity Relationship Studies
- Research has highlighted how substituents on the benzimidazole scaffold affect biological activity. For example, alterations at positions N1, C2, C5, and C6 significantly influence anti-inflammatory and anticancer properties . This information can guide future modifications of this compound to enhance its efficacy.
- Cytotoxic Studies
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions of substituted nitroanilines with bromodifluoroacetyl precursors under acidic conditions. Optimization of temperature (e.g., 80–100°C) and solvent systems (e.g., acetic acid or DMF) is critical. For example, yields up to 73% are reported for analogous benzimidazoles when using controlled stoichiometry of brominating agents and nitro-group stabilization . Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol.
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer : Characterization relies on:
- FTIR : Peaks at ~1611 cm⁻¹ (C=N stretching) and 590–745 cm⁻¹ (C-Br/C-Cl vibrations) confirm the benzimidazole core and halogen substituents .
- NMR : NMR signals at δ 7.36–8.35 ppm (aromatic protons) and δ 4.0–5.0 ppm (substituent-related protons) are diagnostic .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 222.12 for analogous derivatives) and isotopic patterns (Br/F contributions) validate the molecular formula .
Q. What are the primary biological targets or activities associated with this compound?
- Methodological Answer : Benzimidazole derivatives exhibit activity against kinases, helicases, and microbial targets. For example, nitro and halogen substituents enhance binding to ATP pockets in kinases, as shown in molecular docking studies (e.g., EGFR inhibition with IC₅₀ values <10 µM) . Bioassays (MTT assays, MIC testing) are used to evaluate cytotoxicity and antimicrobial activity .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and binding affinity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) for reactivity predictions .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., EGFR, PDB ID: 1M17). Key residues (e.g., Lys745, Met793) form hydrogen bonds with nitro and halogen groups, explaining inhibitory activity .
Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies include:
- Standardized Protocols : Use NIH/3T3 (normal) vs. HeLa (cancer) cells under identical conditions .
- SAR Analysis : Compare substituent effects (e.g., Br vs. CF₃ at position 2) to isolate activity trends .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify consensus IC₅₀ ranges .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodological Answer :
- HPLC Stability Studies : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Half-life (t₁/₂) calculations identify labile groups (e.g., nitro-reduction susceptibility) .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. LC-MS/MS quantifies metabolites (e.g., demethylated or hydroxylated derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
